Fluorescent Brightener 28

Übersicht

Beschreibung

Fluorescent Brightener 28, also known as Calcofluor White M2R, is a colorless organic compound widely used as a fluorescent brightening agent. It is primarily employed in the textile, paper, and detergent industries to enhance the whiteness and brightness of products. Additionally, it is used in scientific research for staining fungi, plant tissues, and other biological specimens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fluorescent Brightener 28 is synthesized through a multi-step chemical processThe reaction conditions typically include controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The final product is then purified and dried to obtain the desired powder form .

Analyse Chemischer Reaktionen

Types of Reactions: Fluorescent Brightener 28 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the functional groups present in the compound, affecting its fluorescence properties.

Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s chemical and physical properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Fluorescent Brightener 28 has a multitude of applications in scientific research:

Staining and Microscopy

This compound is extensively used as a fluorescent stain for biological tissues, particularly in the following areas:

- Fungal Studies : It binds to chitin in fungal cell walls, allowing for effective visualization under fluorescence microscopy. This property is crucial for identifying various fungal species and studying their structures .

- Plant Tissues : Originally used in plant tissue studies, it aids in visualizing cellulose structures, enhancing the understanding of plant biology .

Microbiology

In microbiological applications, this compound serves several functions:

- Viability Staining : It is used to assess the viability of microbial cells, including pathogenic fungi like Candida albicans, by differentiating live cells from dead ones .

- Detection of Pathogens : The compound is employed in the rapid detection of various pathogens, including yeasts and protozoa such as Microsporidium and Naegleria species .

Industrial Applications

This compound is also applied in several industrial contexts:

- Textile Industry : It is used as a brightening agent for cellulose and polyamide fabrics, significantly enhancing their appearance by increasing brightness and whiteness .

- Paper Manufacturing : The compound improves the optical properties of paper products, making them more visually appealing to consumers .

Case Study 1: Fungal Staining

A research study utilized this compound to stain environmental samples for fungal identification. The results demonstrated its effectiveness in visualizing fungal structures, confirming its utility in mycological research. The study highlighted the compound's high specificity for chitin, which allowed researchers to differentiate between various fungal species effectively .

Case Study 2: Pathogen Interaction

Another investigation focused on the interaction between this compound and bacterial pathogens. Preliminary findings indicated that the compound might inhibit growth under specific conditions, suggesting potential antimicrobial properties worth further exploration .

Safety Profile

This compound has been reported as having a low hazard classification according to GHS standards, indicating minimal risk associated with its use in laboratory settings . However, standard safety precautions should still be followed to avoid any potential eye contact or skin irritation.

Wirkmechanismus

Fluorescent Brightener 28 exerts its effects by binding to cellulose and chitin in the cell walls of fungi and other organisms. The compound absorbs ultraviolet light and re-emits it as blue-violet fluorescence, which enhances the visibility of the stained structures. This non-specific binding to polysaccharides allows for the rapid detection and visualization of various biological specimens .

Vergleich Mit ähnlichen Verbindungen

Tinopal CBS-X: Another fluorescent brightening agent used in similar applications.

Fluorescent Brightener 9: Used for similar staining and brightening purposes.

Fluorescent Brightener 34: Employed in the textile and paper industries for its brightening properties

Uniqueness: Fluorescent Brightener 28 is unique due to its high affinity for cellulose and chitin, making it particularly effective for staining fungal cell walls and plant tissues. Its ability to enhance fluorescence upon binding to these polysaccharides sets it apart from other brightening agents .

Biologische Aktivität

Fluorescent Brightener 28 (FB28), also known as Calcofluor White M2R, is a synthetic compound primarily used in the textile industry as a fluorescent dye. Its applications extend into biological research, particularly in staining and microscopy. This article explores the biological activity of FB28, focusing on its mechanisms of action, safety profile, and ecological implications.

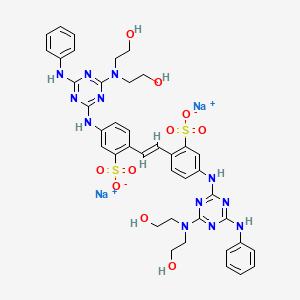

Chemical Structure and Properties

FB28 is characterized by its complex chemical structure, which includes multiple aromatic and sulfonic groups. The molecular formula is . This structure contributes to its fluorescent properties, allowing it to bind effectively to cellular components, particularly in microscopy applications.

Mechanisms of Biological Activity

FB28 exhibits a range of biological activities that can be categorized into several key areas:

- Staining and Microscopy : FB28 is widely used as a fluorescent stain for various biological tissues, particularly in fungal studies. It binds to cell wall components such as chitin, making it useful for visualizing fungal structures under fluorescence microscopy .

- Antimicrobial Properties : Preliminary studies suggest that FB28 may possess antimicrobial activity against various pathogens. It has been noted for its potential effects on bacterial strains and fungi, although specific mechanisms remain under investigation .

- Cellular Interactions : FB28 interacts with cellular structures, influencing processes such as apoptosis and autophagy. Research indicates that it may modulate signaling pathways related to inflammation and immune responses .

Acute Toxicity

Toxicological assessments indicate that FB28 has a low acute toxicity profile. In studies involving dermal application on mice, no significant adverse effects were observed even at high concentrations (up to 7.8%) over extended periods .

Chronic Exposure

Long-term studies involving oral administration in rats have established the No Observed Adverse Effect Level (NOAEL) for male rats at approximately 542.8 mg/kg body weight per day and for female rats at ≥ 779 mg/kg body weight per day . These findings suggest that FB28 does not pose significant reproductive or developmental risks.

Mutagenicity and Carcinogenicity

Ecological Impact

FB28's environmental persistence raises concerns regarding its ecological impact. Studies indicate that it is not readily biodegradable, with less than 10% degradation observed over 28 days in closed bottle tests . However, significant adsorption to sediments suggests limited bioavailability in aquatic environments. The calculated bioconcentration factor indicates minimal bioaccumulation potential in aquatic organisms .

Case Studies

- Fungal Staining : A study utilized FB28 to stain fungal species for identification purposes in environmental samples. The results demonstrated effective visualization of fungal structures, confirming its utility in mycological research .

- Pathogen Interaction : Research investigating the interaction of FB28 with bacterial pathogens showed promising results in inhibiting growth under specific conditions, warranting further exploration into its antimicrobial properties .

Eigenschaften

IUPAC Name |

disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O10S2.2Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHDFAAFYNRKQE-YHPRVSEPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N12Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Yellowish odorless solid; [OECD SIDS] | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Fluorescent brightener 28, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4193-55-9, 59453-69-9, 12224-07-6 | |

| Record name | Cellufluor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004193559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DASC 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059453699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-bis[6-anilino-[4-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Fluorescent Brightener 86 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 28 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V30J47QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.